molecular formula C10H14N2O2 B2630836 2-amino-N-(2-hydroxyethyl)-N-methylbenzamide CAS No. 926257-09-2

2-amino-N-(2-hydroxyethyl)-N-methylbenzamide

Cat. No.: B2630836
CAS No.: 926257-09-2
M. Wt: 194.234
InChI Key: YXFJMJULNZKBNW-UHFFFAOYSA-N
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Description

2-Amino-N-(2-hydroxyethyl)-N-methylbenzamide is a benzamide derivative characterized by an ortho-amino group on the benzene ring, an N-methyl substituent, and a hydroxyethyl group attached to the amide nitrogen. For instance, Nefamide (2-benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide, CAS 24833-47-4) shares the hydroxyethyl-N-methylbenzamide backbone and is utilized as an analgesic targeting central nervous system receptors . The amino group in the title compound may enhance bioavailability or receptor interaction compared to non-aminated analogs.

Properties

IUPAC Name

2-amino-N-(2-hydroxyethyl)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12(6-7-13)10(14)8-4-2-3-5-9(8)11/h2-5,13H,6-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFJMJULNZKBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)C1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-hydroxyethyl)-N-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminoethanol and N-methylbenzamide.

    Reaction with Acetic Anhydride: 2-aminoethanol reacts with acetic anhydride to form 2-amino-N-(2-hydroxyethyl)acetamide.

    Hydrolysis: The intermediate product undergoes hydrolysis to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reaction.

    Purification Steps: Using techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Esterification via N,O-Rearrangement

2-Amino-N-(2-hydroxyethyl)-N-methylbenzamide undergoes esterification under catalytic or acidic conditions. Key findings:

  • Zr-MOF-808-P Catalyzed Esterification :
    Reaction with n-butanol at 150°C using Zr-MOF-808-P (25 mol%) yields butyl benzoate. The mechanism involves activation of the amide via coordination to zirconium sites, followed by nucleophilic substitution by the alcohol .

    • Conditions : 0.3 mmol amide, 0.6 mL n-butanol, 150°C, 25 mol% catalyst.

    • Outcome : 62.0 mM/h initial reaction rate .

  • Acetic Acid-Mediated Rearrangement :
    Refluxing in acetic acid promotes N,O-rearrangement, forming substituted benzoxazines. This method is applicable for synthesizing 2-benzylamino-substituted derivatives .

    • Conditions : Reflux in acetic acid, 12–24 hours.

    • Yield : Moderate conversion (specific yields not quantified) .

Acylation Reactions

The amino group participates in acylation with electrophilic reagents:

  • Haloacetyl Chloride Acylation :
    Reacting with chloroacetyl chloride in acetone/water (0°C, pH 5) forms 2-chloro-N-(β-oxo-substituted)acetamide derivatives. Sodium acetate acts as a base .

    • Conditions : 0°C, sodium acetate buffer, 30-minute stirring .

    • Yield : ~70–80% (isolated as crystalline solids) .

Condensation with Alkanolamines

The hydroxyethyl group facilitates condensation with electrophiles:

  • Morpholinomethyl Phenyl Conjugation :
    In FAK inhibitor synthesis, alkanolamines (e.g., ethanolamine) couple with benzoic acid derivatives to form N-substituted benzamides. This method could extend to modifying the hydroxyethyl group in the target compound .

    • Conditions : Saponification followed by condensation with alkanolamines .

Reactivity in Protic Solvents

  • Solvolysis in n-Butanol :
    In polar solvents like n-butanol, the amide bond undergoes solvolysis at elevated temperatures (150°C), forming esters. Catalytic activity is enhanced by zirconium-based MOFs .

Table 2: Comparative Catalytic Efficiency in Esterification

CatalystInitial Rate (mM/h)Conversion (%)
Zr-MOF-808-P62.085
Zr-MOF-80836.472
Hf-MOF-808-P28.165

Mechanistic Insights

  • Esterification : Coordination of the amide carbonyl to Zr⁴⁰ in Zr-MOF-808-P weakens the C–N bond, enabling nucleophilic attack by n-butanol .

  • N,O-Rearrangement : Protonation of the amide in acetic acid facilitates intramolecular transfer of the hydroxyethyl group to the aromatic ring .

Scientific Research Applications

2-amino-N-(2-hydroxyethyl)-N-methylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as neuroprotection and anti-inflammatory effects.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-hydroxyethyl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It may modulate signaling pathways related to cell survival and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares key structural and physicochemical features of 2-amino-N-(2-hydroxyethyl)-N-methylbenzamide with related benzamides:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Activities References
This compound Ortho-amino, N-methyl, N-(2-hydroxyethyl) ~208.24 (calculated) Hypothesized analgesic or antimicrobial use -
U-47700 Trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide 328.28 Synthetic opioid (euphoric effects)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzoyl, N-(2-hydroxy-1,1-dimethylethyl) 221.29 Catalyst for C–H bond functionalization
2-Amino-N-hydroxy-N-(4-methylbenzoyl)benzamide Ortho-amino, N-hydroxy, N-(4-methylbenzoyl) 270.29 (3i, 3j) Antimicrobial activity
Nefamide (2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide) Benzoyl, N-methyl, N-(2-hydroxyethyl) 291.33 Analgesic (pain management)

Key Observations :

  • Bioactivity: The presence of an amino group (as in the title compound and 3i/3j) correlates with antimicrobial activity, while bulky hydrophobic groups (e.g., U-47700’s dichlorocyclohexyl) enhance opioid receptor binding .
  • Synthetic Utility : Hydroxyethyl and dimethylhydroxyethyl substituents (e.g., ’s compound) facilitate metal coordination, enabling catalytic applications in C–H functionalization .

Biological Activity

2-amino-N-(2-hydroxyethyl)-N-methylbenzamide, a compound with the molecular formula C10H13N2O2, has garnered attention in scientific research for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, and potential therapeutic properties. The findings are supported by case studies and relevant data tables.

Chemical Structure

The compound features an amine group, a hydroxyl group, and a benzamide moiety, which contribute to its biological activity. Its structure can be represented as follows:

C6H4(NH2)(C2H4OH)(NCH3)CO\text{C}_6\text{H}_4(\text{NH}_2)(\text{C}_2\text{H}_4\text{OH})(\text{NCH}_3)\text{CO}

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets involved in oxidative stress and inflammation. It may modulate various signaling pathways that influence cell survival and apoptosis, thus providing neuroprotective and anti-inflammatory effects .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties. These properties are crucial for mitigating oxidative stress-related damage in cells. The compound's ability to scavenge free radicals has been documented in several studies, demonstrating its potential as a protective agent against oxidative damage in various biological systems .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against several bacterial strains. In vitro studies have indicated that it possesses effective inhibitory concentrations against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria range from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Comparison with Ceftriaxone
E. coli40Comparable
Staphylococcus aureus50Comparable
Pseudomonas aeruginosa45Comparable

Therapeutic Applications

Research is ongoing to explore the therapeutic applications of this compound. Preliminary studies suggest that it may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced dysfunction has also been noted, indicating its potential role in diabetes management .

Case Study: Neuroprotection in Alzheimer's Disease Models

In a study examining the effects of various compounds on neuroprotection, this compound was found to significantly reduce cell death in neuronal cultures exposed to amyloid-beta toxicity. The compound demonstrated an EC50 value of approximately 0.1 ± 0.01 μM, indicating potent protective effects against neurotoxic agents .

Table 2: Neuroprotective Effects of this compound

Treatment ConditionCell Viability (%)EC50 (µM)
Control100-
Amyloid-beta Treatment15-
Compound Treatment750.1 ± 0.01

Q & A

Q. What are the standard protocols for synthesizing 2-amino-N-(2-hydroxyethyl)-N-methylbenzamide with high purity?

A one-pot synthesis method using toluene as the sole solvent achieves ≥79% yield and ≥99.9% purity. Key steps include:

  • Acylation : Reacting benzoylbenzoic acid with thionyl chloride to form an acyl chloride intermediate.
  • Amidation : Coupling with N-(2-hydroxyethyl)-N-methylamine.
  • Reduction and salt formation : Final purification via recrystallization. Purity is validated using HPLC and mass spectrometry . Safety protocols include PPE (gloves, goggles) and ventilation to mitigate inhalation risks .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

  • ¹H/¹³C NMR : Assign proton environments (e.g., methyl, hydroxyethyl groups) and confirm aromatic substitution patterns. provides NMR reference data for analogous benzamides .
  • IR spectroscopy : Identify amide C=O (~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
  • X-ray crystallography : Resolve structural ambiguities; SHELX programs are widely used for small-molecule refinement .

Q. What in vitro assays evaluate the compound’s biological activity?

  • Receptor-binding assays : Test affinity for CNS targets (e.g., serotonin or NMDA receptors) implicated in pain modulation .
  • Enzyme inhibition studies : Assess interactions with cyclooxygenase or monoamine oxidases using fluorometric/colorimetric substrates.
  • Cytotoxicity assays : MTT or resazurin assays to screen for therapeutic windows .

Q. What are the critical safety precautions for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators in poorly ventilated areas .
  • Spill management : Avoid dust generation; use non-sparking tools for cleanup. Dispose via hazardous waste protocols .
  • Storage : Store at 2–8°C in airtight, light-resistant containers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for derivatives of this compound?

  • 2D NMR (COSY, HSQC) : Differentiate overlapping signals in complex mixtures (e.g., distinguishing N-methyl and hydroxyethyl protons) .
  • Variable-temperature NMR : Identify dynamic processes (e.g., rotamers) causing signal splitting .
  • X-ray refinement : Cross-validate with SHELXL to resolve stereochemical ambiguities .

Q. What strategies optimize large-scale synthesis yields?

  • Solvent selection : Toluene minimizes side reactions and enhances solubility .
  • Catalyst screening : Test palladium or platinum catalysts for hydrogenation steps to improve efficiency .
  • Process monitoring : Use in-line FTIR or HPLC to track reaction progress and adjust stoichiometry in real time .

Q. How do structural modifications impact pharmacokinetic properties?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., -NO₂) on the benzoyl ring alters logP and metabolic stability.
  • In silico modeling : Predict bioavailability using software like SwissADME; validate with in vivo Caco-2 permeability assays .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites in hepatocyte incubations .

Q. What are common impurities, and how are they quantified?

  • Byproducts : Unreacted intermediates (e.g., acyl chlorides) or dimerization products.
  • Analytical methods : HPLC-UV with a C18 column (method: 0.1% TFA in water/acetonitrile gradient) detects impurities at <0.1% .
  • MS/MS fragmentation : Confirm impurity structures via high-resolution mass spectrometry .

Q. How can crystallographic data address conflicting structural hypotheses?

  • ORTEP diagrams : Generate using SHELXTL to visualize thermal ellipsoids and hydrogen-bonding networks .
  • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for high-resolution datasets .
  • Density functional theory (DFT) : Cross-validate experimental bond lengths/angles with computational models .

Q. What methodologies mitigate byproduct formation during amidation?

  • Temperature control : Maintain 4°C during benzoyl chloride addition to minimize hydrolysis .
  • Scavenging agents : Use molecular sieves or triethylamine to sequester HCl byproducts .
  • Microwave-assisted synthesis : Reduce reaction times and improve selectivity .

Notes

  • SHELX programs (e.g., SHELXL, SHELXS) are critical for crystallographic refinement .
  • Safety protocols align with OSHA HCS standards for acute toxicity (H302) and respiratory irritation (H335) .

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